1,4-Bis(triethoxysilyl)benzene (BTEB) finds extensive use as a precursor in the synthesis of various periodic mesoporous organosilicas (PMOs) [, , , , , ]. PMOs are a class of ordered materials with a network of interconnected pores ranging from 2 to 50 nanometers. These materials exhibit unique properties like high surface area, tunable pore size and framework functionality, making them attractive for various applications in catalysis, separation, drug delivery, and sensing.
1,4-Bis(triethoxysilyl)benzene is a silicon-based organic compound characterized by its molecular formula C₁₈H₃₄O₆Si₂ and a molecular weight of 402.64 g/mol. This compound features two triethoxysilyl groups attached to a benzene ring at the para positions, which significantly enhances its reactivity and functional versatility in various chemical processes . It is known for its hydrolytic sensitivity, reacting slowly with moisture and water, which makes it useful in the formation of phenylene-bridged silica with ordered pore walls .
BTSEB does not have a direct biological role. However, its mechanism of action in material science applications involves hydrolysis and condensation reactions. Upon exposure to water, the ethoxy groups are converted to silanol groups, which can react with each other or with other functional groups to form crosslinked siloxane networks. These networks are responsible for the unique properties of the resulting hybrid materials [].
Several synthesis methods exist for 1,4-bis(triethoxysilyl)benzene:
1,4-Bis(triethoxysilyl)benzene has various applications across different fields:
Interaction studies involving 1,4-bis(triethoxysilyl)benzene primarily focus on its chemical reactivity with other compounds. Research indicates that it can effectively participate in cross-coupling reactions with various electrophiles under palladium catalysis . Additionally, studies on its sulfonated derivatives suggest potential interactions with protons, enhancing their conductivity in membrane applications .
1,4-Bis(triethoxysilyl)benzene shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:
Compound Name | Structure Type | Unique Characteristics |
---|---|---|
1,3-Bis(triethoxysilyl)benzene | Para-substituted benzene | Different substitution pattern affecting reactivity |
Triethoxysilane | Simple silane | Lacks aromaticity; primarily used as a coupling agent |
1,4-Bis(trimethoxysilyl)benzene | Similar structure | Uses methoxy groups instead of ethoxy; different solubility properties |
Phenyltriethoxysilane | Monosubstituted phenyl | Less complex than 1,4-bis(triethoxysilyl)benzene; used for surface modification |
The uniqueness of 1,4-bis(triethoxysilyl)benzene lies in its dual triethoxysilyl functionality on a benzene ring which enhances its reactivity and application potential compared to simpler silanes or differently substituted compounds.
Sol-gel processing represents the primary synthetic methodology for transforming 1,4-bis(triethoxysilyl)benzene into functional materials with controlled porosity and structural organization [1] [2]. The sol-gel approach enables the formation of phenylene-bridged silica networks through the sequential hydrolysis and condensation of triethoxysilyl functional groups under carefully controlled reaction conditions [1].
The fundamental sol-gel strategy involves the dissolution of 1,4-bis(triethoxysilyl)benzene in alcoholic solutions containing controlled amounts of water and acid or base catalysts [3]. Under acidic conditions, typical pH ranges of 1.7 to 4.0 promote controlled hydrolysis rates while minimizing premature gelation [4]. The temperature range for sol-gel processing typically spans 25 to 100 degrees Celsius, with higher temperatures accelerating both hydrolysis and condensation reactions [2].
Surfactant-templated sol-gel synthesis has emerged as a particularly effective strategy for creating ordered mesoporous structures [5]. The incorporation of structure-directing agents such as cetyltrimethylammonium bromide or triblock copolymers enables the formation of periodic mesoporous organosilicas with well-defined pore architectures [6] [7]. These templating approaches allow precise control over pore size, ranging from 23 to 41 angstroms depending on the surfactant chain length [8].
Parameter | Typical Values/Conditions | Reference |
---|---|---|
pH Range (Acidic) | 1.7 - 4.0 | [4] |
pH Range (Basic) | 8.0 - 12.0 | [3] |
Temperature Range (°C) | 25 - 100 | [2] |
Water:Silane Molar Ratio | 3:1 to 10:1 | [9] |
Typical Solvents | Ethanol, methanol, water | [3] |
Gelation Time | 12 hours to several days | [5] |
Catalyst Type (Acidic) | Hydrochloric acid, acetic acid | [9] |
Catalyst Type (Basic) | Sodium hydroxide, ammonium fluoride | [10] |
Advanced sol-gel strategies have incorporated compressed carbon dioxide as both an acidic reagent and morphology-controlling agent [7]. This approach enables the preparation of periodic mesoporous organosilicas with tubular structures while providing environmental advantages through the elimination of traditional acid catalysts [7].
The hydrolysis-condensation reaction dynamics of 1,4-bis(triethoxysilyl)benzene follow established mechanisms for organoalkoxysilanes, with distinct kinetic profiles that differ from simple tetraalkoxysilanes [9] [11]. The initial hydrolysis step represents the rate-determining process, typically exhibiting first-order kinetics with respect to the silane concentration [9].
The hydrolysis mechanism proceeds through proton-transfer reactions that are significantly enhanced by acid-base catalysis [9]. Under acidic conditions, the alkoxide groups undergo protonation in a rapid pre-equilibrium step, followed by nucleophilic attack by water molecules [11]. The resulting activation energies for gas-phase reactions range from 10 to 30 kilocalories per mole for the first hydrolysis step, decreasing to 5 to 20 kilocalories per mole for subsequent hydrolysis reactions [11].
Water plays a crucial role in reaction dynamics, with the presence of even single water molecules dramatically reducing activation barriers [11]. Studies have demonstrated that water-catalyzed reactions can effectively eliminate energy barriers that would otherwise impede the hydrolysis process [11]. The optimal water-to-silane molar ratios typically range from 3:1 to 10:1, with excess water favoring complete hydrolysis prior to condensation initiation [9].
Reaction Stage | Activation Energy (kcal/mol) | Rate Determining Step | Water Effect | Reference |
---|---|---|---|---|
First Hydrolysis | 10-30 (gas phase) | Yes (typically) | Dramatic barrier reduction | [11] |
Second Hydrolysis | 8-25 (gas phase) | No | Moderate barrier reduction | [11] |
Third Hydrolysis | 5-20 (gas phase) | No | Slight barrier reduction | [11] |
First Condensation | 15-35 (gas phase) | No | Significant enhancement | [11] |
Subsequent Condensation | 10-25 (gas phase) | No | Enhanced polymerization | [9] |
The condensation reactions exhibit distinct mechanistic pathways depending on solution pH [9]. Under acidic conditions, protonated silanol groups preferentially react with less acidic silanol terminals, leading to linear growth patterns [9]. Conversely, basic conditions promote reaction between deprotonated silanols and more acidic silanol groups, resulting in highly branched and condensed cluster formation [9].
Cyclization phenomena represent an important aspect of condensation dynamics for 1,4-bis(triethoxysilyl)benzene [12]. The rigid aromatic bridging group can facilitate intramolecular condensation reactions, leading to the formation of cyclic disilsesquioxane structures [12]. These cyclization processes can significantly influence gelation times and final material properties [12].
Co-condensation strategies with organosilane modifiers enable the systematic incorporation of additional functional groups into phenylene-bridged silsesquioxane networks [13] [6] [14]. These approaches allow precise control over material properties through the judicious selection of co-precursors and their relative concentrations [15].
Tetraethoxysilane serves as the most common co-condensation partner, enabling the preparation of hybrid periodic mesoporous organosilicas with tunable organic content [16]. The tetraethoxysilane to 1,4-bis(triethoxysilyl)benzene molar ratios can be varied from 1:1 to 9:1, providing systematic control over framework composition and porosity [16]. These hybrid materials retain the molecular-scale ordering characteristic of pure phenylene-bridged systems while offering enhanced thermal stability [16].
Amino-functional organosilanes, particularly 3-aminopropyltrimethoxysilane, have been extensively investigated as co-condensation modifiers [15]. The incorporation of amine functionalities introduces basic catalytic sites while maintaining the ordered mesoporous architecture [15]. Optimization studies have demonstrated that ratios ranging from 9:1 to 1:1 (1,4-bis(triethoxysilyl)benzene to aminosilane) provide effective bifunctionalization without disrupting structural integrity [15].
Co-precursor | Ratio Range | Product Type | Key Properties | Reference |
---|---|---|---|---|
Tetraethoxysilane | 1:1 to 9:1 | Hybrid PMO | Tunable porosity and organic content | [16] |
Triethoxyvinylsilane | 9:1 to 6:4 | Bifunctionalized PMO | Vinyl groups for post-modification | [6] |
3-Aminopropyltrimethoxysilane | 9:1 to 1:1 | Amine-functionalized PMO | Basic sites for catalysis | [15] |
Carboxyethylsilanetriol sodium salt | 2:8 to 8:2 | Carboxyl-functionalized PMO | High dye adsorption capacity | [13] |
3-Glycidoxypropyltrimethoxysilane | 1:1 to 3:1 | Proton-conducting membrane | Proton conductivity at 100-150°C | [2] |
Vinyl-functional co-condensation has been achieved through the incorporation of triethoxyvinylsilane [6]. The resulting bifunctionalized periodic mesoporous organosilicas exhibit both phenylene bridging groups and pendant vinyl functionalities [6]. These materials demonstrate remarkable structural tunability, with mesostructure transformations from hexagonal to cubic symmetries observed as the vinyl silane content increases [6].
Carboxyl-functionalized materials represent another important class of co-condensed products [13]. The incorporation of carboxyethylsilanetriol sodium salt enables the preparation of materials with exceptionally high carboxylic acid loadings, reaching up to 80 mole percent based on silica content [13]. These highly functionalized materials exhibit outstanding performance in dye adsorption applications due to their combination of high surface areas, ordered mesostructures, and abundant carboxyl groups [13].
Phosphonic acid functionalization through co-condensation with sodium 3-(trihydroxysilyl)propyl methyl phosphate has demonstrated remarkable adsorption capabilities [14]. These materials exhibit superior performance compared to activated carbon for dye removal applications, with adsorption mechanisms involving electrostatic interactions, pi-pi stacking, and hydrogen bonding [14].
Palladium-catalyzed cross-coupling represents an emerging synthetic approach for the functionalization and modification of 1,4-bis(triethoxysilyl)benzene [17] [18]. The compound functions as a silicon-based nucleophile in these transformations, demonstrating reactivity patterns consistent with other organosilane coupling partners [18] [19].
The fundamental mechanism of palladium-catalyzed cross-coupling with 1,4-bis(triethoxysilyl)benzene follows the established catalytic cycle common to organometallic cross-coupling reactions [19]. The process involves oxidative addition of palladium zero into carbon-halogen bonds of aryl or vinyl halides, followed by transmetalation with the organosilane nucleophile [19]. Subsequent reductive elimination generates new carbon-carbon bonds while regenerating the active palladium catalyst [19].
Silicon-based nucleophiles in palladium catalysis exhibit distinct activation requirements compared to traditional organoboron or organozinc reagents [19]. The formation of silanolate species through fluoride activation or base promotion enhances the nucleophilicity of the silicon center [19]. These activated organosilicon species demonstrate effective transmetalation with organopalladium intermediates [19].
Fluoride activation represents the most common approach for enhancing the reactivity of 1,4-bis(triethoxysilyl)benzene in cross-coupling reactions [20]. Tetrabutylammonium fluoride and other fluoride sources promote the formation of pentacoordinate silicon species with enhanced nucleophilicity [20]. These hypervalent silicon intermediates facilitate efficient transmetalation with palladium complexes [20].
The development of fluoride-free activation protocols has emerged as an important advancement in organosilane cross-coupling [19]. Base-promoted activation using hydroxide or carbonate bases can generate silanolate species without the need for fluoride reagents [19]. These approaches offer advantages in terms of functional group compatibility and reaction scope [19].
Heterogeneous palladium catalysis has been successfully applied to 1,4-bis(triethoxysilyl)benzene cross-coupling reactions [20]. Palladium on carbon catalysts, when combined with appropriate phosphine ligands such as tris(4-fluorophenyl)phosphine, enable effective cross-coupling with aryl halides [20]. These heterogeneous systems offer practical advantages including simplified catalyst recovery and reduced metal contamination in products [20].
The scope of palladium-catalyzed cross-coupling with 1,4-bis(triethoxysilyl)benzene encompasses both aryl and vinyl halide electrophiles . Electron-rich aryl bromides and iodides demonstrate particularly high reactivity, while electron-poor substrates may require modified reaction conditions . The aromatic backbone of 1,4-bis(triethoxysilyl)benzene provides electronic stabilization that facilitates these transformations .
Water tolerance represents an important practical consideration in organosilane cross-coupling reactions [20]. Small amounts of water can actually enhance reaction efficiency by promoting silanol formation, which subsequently undergoes base-catalyzed activation [20]. This tolerance to aqueous conditions distinguishes organosilane cross-coupling from more moisture-sensitive organometallic protocols [20].
The development of tandem reaction sequences incorporating hydrosilylation followed by cross-coupling has expanded the synthetic utility of organosilane chemistry [22]. These cascade processes enable the direct conversion of alkynes or alkenes into cross-coupled products through sequential palladium-catalyzed transformations [22]. Such approaches offer strategic advantages for the synthesis of complex molecular architectures [22].